7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione
Description
7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione is a brominated benzimidazole derivative with a thione (-C=S) functional group at position 2 and a methyl substituent at position 1. The bromine atom at position 7 introduces steric and electronic effects that distinguish it from non-halogenated or differently substituted analogs. Benzimidazole-thiones are pharmacologically significant due to their tautomerism, metal-binding capacity, and applications in medicinal chemistry, such as enzyme inhibition and antimicrobial activity .
Properties
Molecular Formula |
C8H7BrN2S |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
4-bromo-3-methyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C8H7BrN2S/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |
InChI Key |
RLCZALMMQOIOTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)NC1=S |
Origin of Product |
United States |
Preparation Methods
Cyclization of Brominated o-Phenylenediamine Derivatives
A foundational method involves the cyclization of brominated o-phenylenediamine precursors with carbonyl compounds and sulfur sources. This one-pot approach facilitates simultaneous formation of the benzimidazole ring and thione group.
Procedure :
- Reactants : 4-bromo-o-phenylenediamine reacts with thiourea or ammonium thiocyanate in the presence of an acid catalyst (e.g., HCl) and a carbonyl source (e.g., triethyl orthoformate).
- Conditions : Reflux in ethanol or aqueous HCl (60–80°C, 6–12 hours).
- Methylation : The intermediate 7-bromo-1H-benzimidazole-2(3H)-thione is methylated using dimethyl carbonate (DMC) or methyl bromide in dimethyl sulfoxide (DMSO) with sodium carbonate as a base.
Key Data :
- Yield : 65–85% after purification (recrystallization from ethanol/water).
- Reaction Time : 8–14 hours for cyclization; 3–5 hours for methylation.
Mechanistic Insight :
The acid-catalyzed cyclization promotes imine formation, followed by sulfur incorporation via nucleophilic attack. Methylation targets the N1 position, driven by the electrophilic character of DMC or methyl bromide.
Alkylation of Pre-Formed Benzimidazole-Thione Intermediates
An alternative route involves synthesizing the benzimidazole-thione core first, followed by selective N-methylation.
Procedure :
- Core Synthesis : 7-bromo-1H-benzimidazole-2(3H)-thione is prepared via cyclization of 4-bromo-o-phenylenediamine with carbon disulfide (CS₂) in alkaline conditions.
- Methylation : The free NH group is alkylated using methyl iodide or DMC under reflux in acetonitrile with potassium carbonate.
Key Data :
- Yield : 70–90% for methylation step.
- Solvent Optimization : DMSO enhances reaction efficiency compared to DMF or THF.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Cyclization (Method 1.1) | Methylation (Method 1.2) |
|---|---|---|
| Optimal Temp. | 75°C | 80–100°C |
| Solvent | Ethanol/HCl | DMSO |
| Catalyst | HCl | Na₂CO₃ |
| Time | 10 hours | 4 hours |
Elevated temperatures improve cyclization kinetics but risk decomposition, necessitating precise control. Polar aprotic solvents like DMSO enhance alkylation efficiency by stabilizing intermediates.
Catalytic and Stoichiometric Considerations
- Base Selection : Sodium carbonate outperforms potassium carbonate in methylation reactions, reducing side-product formation.
- Sulfur Source : Thiourea provides higher thione purity compared to ammonium thiocyanate, albeit at a higher cost.
Characterization and Validation
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d₆) :
13C NMR :
FTIR (cm⁻¹) :
HRMS : [M + H]+ observed at m/z 243.13 (calc. 243.13).
Industrial-Scale Production Considerations
Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic Reactions | Continuous flow reactors for heat dissipation. |
| Purity Control | Automated crystallization systems. |
| Cost Efficiency | Bulk sourcing of DMC and thiourea. |
Comparative Analysis of Methods
| Metric | Cyclization-Alkylation (1.1) | Post-Synthetic Alkylation (1.2) |
|---|---|---|
| Total Yield | 60–75% | 70–85% |
| Purity | ≥95% | ≥98% |
| Scalability | Moderate | High |
| Cost | Low | Moderate |
Method 1.2 offers superior scalability and purity, making it preferable for industrial applications.
Emerging Innovations
Recent advances focus on photocatalyzed methylation and green solvents (e.g., cyclopentyl methyl ether) to enhance sustainability. Enzymatic approaches for thione formation are under exploration but remain experimental.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Halogen Position : Bromine at C7 (target compound) vs. C5 () alters electronic properties and steric interactions, affecting reactivity and biological activity.
- Methyl vs. Bulkier Groups : The C1 methyl group in the target compound offers moderate lipophilicity compared to ethoxymethyl () or benzyl substituents.
Comparison with Analogous Pathways :
- 5-Bromo Derivative : Bromination of benzimidazole-thione without alkylation results in bromine at C5 .
- Heteroleptic Complexes : The target compound’s thione group coordinates with metals (e.g., Ru, Pt), similar to 1H-benzimidazole-2-thione in , but bromine may reduce coordination efficiency due to steric effects .
Electronic and Molecular Properties
DFT studies on benzimidazole-thiones reveal the following:
Key Observations :
Biological Activity
7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core with a thione functional group, characterized by the following molecular formula:
- Molecular Formula : C₉H₈BrN₂S
- Molecular Weight : Approximately 243.13 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The mechanism of action is believed to involve the inhibition of specific enzymes or interaction with biological macromolecules, affecting cellular processes.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses notable anticancer properties. The compound was tested against several cancer cell lines, showcasing varying degrees of efficacy.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Activity Level |
|---|---|---|
| MCF-7 (Breast) | 4.4 | High |
| HL-60 (Leukemia) | 1.1 | Very High |
| HCT-116 (Colon) | 2.1 | High |
The IC₅₀ values indicate that the compound is particularly potent against HL-60 cells, suggesting its potential as an anticancer agent.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Studies have shown that it can inhibit enzyme activities crucial for cancer cell proliferation and survival.
Enzyme Inhibition Studies
Inhibition assays have revealed that the compound can effectively inhibit enzymes such as:
- Trypanosoma brucei Methionyl-tRNA Synthetase : IC₅₀ = 288 nM
- Topoisomerase II : Significant inhibition observed, leading to cell cycle arrest.
These interactions highlight the compound's potential therapeutic applications in treating diseases like cancer and trypanosomiasis.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Antiproliferative Effects : A study evaluated the compound's effects on MCF-7 and HL-60 cells, demonstrating significant reductions in cell viability with increasing concentrations.
- Synergistic Effects : Combinations with other anticancer agents were tested, revealing enhanced cytotoxicity when used alongside standard treatments like Docetaxel.
Q & A
What are the common synthetic routes for 7-bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione and its derivatives?
Basic
Synthesis typically involves alkylation or substitution reactions. For example, benzimidazole-thione derivatives can be prepared by reacting 1H-benzo[d]imidazole-2(3H)-thione with alkyl halides or acylating agents under reflux conditions. details the reaction with acetic anhydride to form acylated derivatives, confirmed via NMR and IR spectroscopy . Similarly, copper-catalyzed coupling reactions (e.g., with brominated aryl halides) in DMF using Cs₂CO₃ and CuI yield brominated analogs, as described in , achieving up to 90% yield .
How is structural characterization performed for brominated benzimidazole-thione derivatives?
Basic
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : Thione tautomers show NH proton signals at δ ~12.2 ppm (disappearing upon D₂O addition) and aromatic protons as distinct doublets .
- X-ray diffraction : Resolves tautomeric forms (thione vs. thiol) and crystal packing. For example, used SHELXL for refinement, with H atoms placed geometrically (C–H = 0.93 Å) .
How is thione-thiol tautomerism confirmed experimentally?
Basic
Tautomerism is validated via:
- 1H NMR : Absence of thiol (SH) protons and presence of NH signals (δ 12.20 ppm) confirm the thione form .
- X-ray crystallography : Bond lengths (e.g., C=S vs. C–SH) differentiate tautomers. reported minimized energy structures matching X-ray data .
What computational methods are used to study electronic properties of benzimidazole-thione derivatives?
Advanced
Density Functional Theory (DFT) optimizes molecular geometry and calculates properties:
- Mulliken charges and HOMO-LUMO gaps predict reactivity. found HOMO-LUMO gaps of 5-Methoxy derivatives correlate with antibacterial activity .
- Electrostatic potential maps identify nucleophilic/electrophilic sites. Deviations between DFT-optimized and X-ray structures (e.g., bond angles) require recalibration of basis sets .
How are molecular docking studies designed to evaluate biological activity?
Advanced
Docking involves:
- Protein preparation : Retrieve target structures (e.g., Staphylococcus epidermidis PDB:4EJV) and remove water/ligands .
- Grid generation : Define active sites (e.g., β5i subunit of immunoproteasome in ) .
- Scoring functions : AutoDock Vina or GOLD assess binding affinities. highlighted benzimidazole-thiones as urease inhibitors with higher binding energy than chloramphenicol .
How is X-ray crystallographic data refined for benzimidazole-thione derivatives?
Advanced
SHELX programs (e.g., SHELXL) refine structures by:
- Least-squares minimization : Adjusts atomic positions to match observed vs. calculated diffraction patterns .
- Hydrogen handling : Geometrically idealized H-atoms (riding model) reduce computational load . notes SHELX’s robustness for high-resolution or twinned data .
What in silico ADMET parameters are critical for drug development?
Advanced
Key parameters include:
- Lipophilicity (LogP) : Impacts membrane permeability. used ADMET Predictor™ to assess absorption .
- CYP450 inhibition : Predicts metabolic stability. evaluated hepatotoxicity via ProTox-II .
- Ames test : Screens mutagenicity. Compounds with low toxicity thresholds proceed to in vitro assays .
How does Hirshfeld surface analysis elucidate intermolecular interactions?
Advanced
Hirshfeld surfaces quantify contact contributions:
- N–H···S hydrogen bonds : Constitute ~25% of interactions in 4,5-Dimethyl derivatives () .
- Fingerprint plots : Differentiate H-bonding (sharp spikes) from van der Waals interactions (diffuse regions). identified two intermolecular H-bridges (H2–S1 = 2.52 Å) .
How is structure-activity relationship (SAR) analysis conducted for antimicrobial derivatives?
Advanced
SAR involves:
- Substitution patterns : Bromine at position 7 enhances steric bulk, improving binding to hydrophobic pockets ( ) .
- Thione vs. thiol : Thione forms stronger H-bonds (e.g., with β5i Cys48 in ) .
- Comparative binding energy : Derivatives with –OCH₃ or –CH₃ groups show higher binding scores than parent compounds .
How are discrepancies between computational and experimental data resolved?
Advanced
Discrepancies (e.g., DFT vs. X-ray bond lengths) are addressed by:
- Basis set optimization : Use hybrid functionals (B3LYP) with 6-311++G(d,p) basis sets .
- Solvent effects : Incorporate polarizable continuum models (PCM) for solution-phase comparisons .
- Dynamic corrections : Molecular dynamics simulations account for thermal motion in crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
